3-Amino-1-phenylbutan-2-ol hydrochloride

Description

Historical Context and Discovery

The development of 3-amino-1-phenylbutan-2-ol hydrochloride emerged from broader investigations into phenylbutanol derivatives and their synthetic applications. While specific historical documentation of this exact compound's discovery remains limited in available literature, its synthesis represents part of ongoing research into structurally related aminoalcohol compounds that have shown significance in medicinal chemistry and organic synthesis. The compound belongs to a class of molecules that have been extensively studied for their potential in asymmetric synthesis and as building blocks for more complex pharmaceutical intermediates.

Research into related phenylbutanol derivatives has demonstrated the importance of these structural motifs in various therapeutic applications. The synthesis of 3-amino-1-phenylbutane derivatives has been reported using multi-enzymatic cascade processes, indicating the industrial and research interest in this class of compounds. These developments have contributed to understanding the synthetic accessibility and potential applications of structurally similar compounds, including 3-amino-1-phenylbutan-2-ol hydrochloride.

The emergence of this compound in chemical databases and research applications reflects the growing interest in amino alcohol derivatives that combine multiple functional groups within a single molecular framework. Such compounds often serve as versatile intermediates in synthetic organic chemistry, particularly in the development of pharmaceutically active compounds and specialized materials.

Nomenclature and Classification

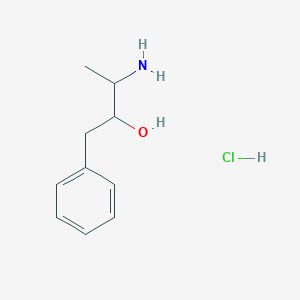

3-Amino-1-phenylbutan-2-ol hydrochloride follows standard International Union of Pure and Applied Chemistry nomenclature conventions for organic compounds containing multiple functional groups. The systematic name indicates a four-carbon butanol backbone with an amino group at the third position and a phenyl substituent at the first position, with the hydroxyl group located at the second carbon. The hydrochloride designation specifies the salt form of the compound.

Alternative nomenclature systems may refer to this compound using different descriptive approaches, reflecting various chemical database conventions and regional naming practices. The compound classification encompasses several important chemical categories, including amino alcohols, phenyl-substituted aliphatic compounds, and organic hydrochloride salts. This multi-functional classification reflects the compound's versatility in chemical reactions and applications.

The structural arrangement places this compound within the broader category of beta-amino alcohols, which are recognized for their importance in asymmetric synthesis and as pharmaceutical intermediates. The presence of both amino and hydroxyl functional groups, along with the aromatic phenyl substituent, creates opportunities for diverse chemical transformations and biological interactions.

Chemical Registration Data

The comprehensive chemical registration data for 3-amino-1-phenylbutan-2-ol hydrochloride encompasses multiple database entries and identification systems. The compound is registered under Chemical Abstracts Service number 1423032-28-3, providing a unique identifier for database searches and regulatory documentation. The molecular formula for the hydrochloride salt is represented as C₁₀H₁₆ClNO, reflecting the addition of hydrochloric acid to the base amino alcohol structure.

Additional registration data includes entries in various chemical databases and supplier catalogs. The compound appears in PubChemLite with related structural information, though specific database identifiers may vary between the free base and hydrochloride salt forms. The European Chemicals Agency has also documented this compound, indicating its recognition within regulatory frameworks for chemical substances.

The InChI key for the compound provides another standardized identifier: SKUFAOIKZAHRME-UHFFFAOYSA-N, facilitating cross-database searches and ensuring consistent identification across different chemical information systems. These registration data elements collectively establish the compound's formal chemical identity and enable reliable tracking through various research and commercial applications.

Structural Significance in Organic Chemistry

The structural architecture of 3-amino-1-phenylbutan-2-ol hydrochloride presents several noteworthy features that contribute to its significance in organic chemistry. The compound contains three distinct functional groups arranged in a specific spatial relationship: an amino group, a secondary alcohol, and an aromatic phenyl ring connected through a four-carbon aliphatic chain. This arrangement creates multiple sites for chemical reactivity and potential stereochemical considerations.

The presence of both amino and hydroxyl functionalities within the same molecule establishes this compound as a representative example of amino alcohol chemistry. These dual functional groups enable participation in various reaction types, including oxidation reactions where the hydroxyl group can be converted to carbonyl compounds, and substitution reactions involving the amino group to form amides or secondary amines. The phenyl ring contributes aromatic character and provides additional opportunities for electrophilic aromatic substitution reactions.

Stereochemical considerations play an important role in the compound's structural significance. The secondary alcohol carbon and the amino-bearing carbon both represent potential chiral centers, depending on the specific stereochemical configuration. This structural feature makes the compound relevant to studies of asymmetric synthesis and chiral resolution techniques. Research has demonstrated that related compounds can be synthesized with high stereoselectivity using enzymatic approaches, achieving enantiomeric excess values approaching 90 percent.

Properties

IUPAC Name |

3-amino-1-phenylbutan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(11)10(12)7-9-5-3-2-4-6-9;/h2-6,8,10,12H,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUFAOIKZAHRME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC1=CC=CC=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423032-28-3 | |

| Record name | Benzeneethanol, α-(1-aminoethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-1-phenylbutan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-phenylbutan-2-ol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetaldehyde and nitroethane.

Nitroaldol Reaction: The initial step involves a nitroaldol reaction between phenylacetaldehyde and nitroethane to form a nitro alcohol intermediate.

Reduction: The nitro group in the intermediate is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

Hydrochloride Formation: Finally, the amino alcohol is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 3-Amino-1-phenylbutan-2-ol hydrochloride may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-phenylbutan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

Reduction: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4)

Substitution: Acyl chlorides, alkyl halides

Major Products Formed

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of secondary alcohols or amines

Substitution: Formation of amides or secondary amines

Scientific Research Applications

Organic Synthesis

3-Amino-1-phenylbutan-2-ol hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. It can undergo various chemical reactions including:

- Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds.

- Reduction : Can yield secondary alcohols or amines.

- Substitution Reactions : The amino group can participate in acylation or alkylation reactions to form amides or secondary amines .

Medicinal Chemistry

Research indicates that this compound may exhibit potential therapeutic properties:

- Anti-inflammatory Effects : Studies have investigated its role in modulating inflammatory pathways.

- Analgesic Properties : Its interaction with pain receptors has been explored for potential pain relief applications .

Biochemical Research

In biochemical studies, 3-Amino-1-phenylbutan-2-ol hydrochloride has been evaluated for:

- Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes, which could lead to new therapeutic strategies.

- Receptor Binding Studies : Its binding affinity to various receptors has been analyzed to understand its biological activity better .

Case Studies and Research Findings

-

Chiral Synthesis via Enzymatic Methods :

A study demonstrated the use of transaminases from Chromobacterium violaceum and Vibrio fluvialis for the asymmetric synthesis of 3-amino-1-phenylbutane (3-APB). The research highlighted that under optimal conditions (30 °C and excess alanine), yields exceeded 60% with high selectivity for the desired enantiomer . -

Pharmacological Studies :

Research has shown that derivatives of 3-amino-1-phenylbutan-2-ol hydrochloride possess notable effects on biological systems, indicating potential applications in drug development targeting inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-Amino-1-phenylbutan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and other interactions with biological molecules, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Phenyl vs. Thiophene Substituents

- 3-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride substitutes phenyl with a thiophene ring, introducing sulfur-based electronic effects and altered hydrophobicity, which may influence solubility and biological activity .

Chlorine Substituent

- (S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride incorporates a chlorine atom at the first carbon, increasing molecular weight and lipophilicity compared to the unchlorinated parent compound. This modification could enhance membrane permeability or stability in enzymatic assays .

Cyclobutane Backbone

- cis-3-Amino-1-methylcyclobutan-1-ol hydrochloride replaces the linear butanone chain with a rigid cyclobutane ring, introducing steric hindrance and conformational constraints. This structure is valuable for studying steric effects on amine reactivity or receptor selectivity .

Pharmacological and Research Implications

- Ketone vs.

- Therapeutic Potential: Unlike clinically used analogs such as tapentadol hydrochloride (opioid analgesic, ) or fluoxetine hydrochloride (antidepressant, ), 3-amino-1-phenylbutan-2-one and its close derivatives lack documented therapeutic applications, emphasizing their role in mechanistic studies .

Biological Activity

3-Amino-1-phenylbutan-2-ol hydrochloride, with the molecular formula CHClNO, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Characteristics:

- Molecular Formula: CHClNO

- Molecular Weight: Approximately 201.7 g/mol

- Appearance: White crystalline powder, soluble in water and organic solvents.

The biological activity of 3-Amino-1-phenylbutan-2-ol hydrochloride is primarily attributed to its functional groups, which facilitate interactions with various biological targets. The amino and hydroxyl groups enable hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and modulating physiological responses.

1. Enzyme Inhibition

3-Amino-1-phenylbutan-2-ol hydrochloride has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for certain amine transaminases, which are crucial in amino acid metabolism.

2. Receptor Binding

Research indicates that this compound can bind to various receptors, potentially affecting neurotransmitter systems. Its structural similarity to known neurotransmitters suggests it could modulate synaptic transmission.

3. Anti-inflammatory Effects

Preliminary studies have shown that 3-Amino-1-phenylbutan-2-ol hydrochloride may exhibit anti-inflammatory properties. This activity is likely mediated through the inhibition of pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to 3-Amino-1-phenylbutan-2-ol hydrochloride:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-phenylbutan-1-ol hydrochloride | Similar amine structure | Different biological profile |

| 3-Amino-1-chloro-4-phenylbutan-2-ol | Chlorine substitution | Potentially different pharmacological effects |

Study 1: Enzyme Activity Assessment

A study assessed the enzyme inhibitory activity of 3-Amino-1-phenylbutan-2-ol hydrochloride using spectrophotometric assays. The compound demonstrated significant inhibition against specific transaminases, with IC values indicating effective concentration ranges.

Study 2: Receptor Binding Affinity

In vitro studies using radiolabeled ligands showed that 3-Amino-1-phenylbutan-2-ol hydrochloride binds effectively to serotonin receptors, suggesting potential applications in mood regulation therapies.

Study 3: Anti-inflammatory Response

In an animal model of inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers compared to controls, highlighting its therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 3-Amino-1-phenylbutan-2-ol hydrochloride, and how do they compare in yield and scalability?

- Methodological Answer: Common routes include reductive amination of ketones or nucleophilic substitution of epoxides. For example, reductive amination using sodium cyanoborohydride in methanol/ammonia buffer (pH 7–8) can yield the free base, followed by HCl salt formation. Optimization involves adjusting stoichiometry, temperature (e.g., 25–40°C), and catalyst loading. Scalability is limited by by-product formation, which can be mitigated via in-situ purification (e.g., ion-exchange resins) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of 3-Amino-1-phenylbutan-2-ol hydrochloride?

- Methodological Answer:

- 1H/13C NMR : Identify proton environments (e.g., amine, hydroxyl, aromatic protons) and confirm stereochemistry via coupling constants.

- FTIR : Verify N–H (3200–3500 cm⁻¹) and O–H (broad ~3300 cm⁻¹) stretches.

- Mass Spectrometry (ESI-MS) : Confirm molecular weight ([M+H]+ peak). Cross-reference with analogous compounds in structural databases .

Q. How should recrystallization conditions be optimized to achieve high-purity 3-Amino-1-phenylbutan-2-ol hydrochloride?

- Methodological Answer: Use solvent systems like ethanol/water or acetone/hexane. Key parameters:

- Solvent Polarity : Adjust to balance solubility and crystallization.

- Cooling Rate : Slow cooling (0.5–1°C/min) promotes larger crystals.

- Seeding : Introduce pure crystal seeds to avoid amorphous precipitates. Monitor purity via HPLC (>98% area) .

Q. What storage conditions are recommended to maintain the stability of 3-Amino-1-phenylbutan-2-ol hydrochloride?

- Methodological Answer: Store in airtight, light-resistant containers under desiccation (silica gel) at 2–8°C. Periodic stability testing via TGA/DSC can detect moisture-induced degradation .

Advanced Research Questions

Q. How can enantiomeric excess (ee) discrepancies in asymmetric synthesis of 3-Amino-1-phenylbutan-2-ol hydrochloride be resolved?

- Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases.

- NMR with Chiral Solvating Agents : Employ europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to split enantiomer signals.

- Circular Dichroism (CD) : Correlate CD spectra with ee values from reference standards .

Q. What strategies address contradictory melting point data reported for 3-Amino-1-phenylbutan-2-ol hydrochloride?

- Methodological Answer: Polymorphism and impurities are common causes. Use:

- Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions (e.g., endothermic peaks).

- Hot-Stage Microscopy : Visualize crystal phase changes.

- Elemental Analysis : Confirm stoichiometric HCl content to rule out salt variability .

Q. How can computational modeling predict stereochemical outcomes in derivative synthesis of 3-Amino-1-phenylbutan-2-ol hydrochloride?

- Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies to predict kinetic vs. thermodynamic product ratios.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Validate with experimental ee data from chiral HPLC .

Q. What reaction parameters minimize by-products during HCl salt formation of 3-Amino-1-phenylbutan-2-ol?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.